Product packaging for 2-Bromo-4-chlorotoluene(Cat. No.:CAS No. 27139-97-5)

2-Bromo-4-chlorotoluene

Cat. No.: B1197611
CAS No.: 27139-97-5
M. Wt: 205.48 g/mol
InChI Key: CSUUXPHPCXHYGY-UHFFFAOYSA-N
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Description

General Overview of Monobromochlorotoluene Isomers and Their Academic Significance

Isomerism, a key concept in organic chemistry, describes the existence of molecules that share the same molecular formula but differ in the arrangement of their atoms. solubilityofthings.comsolubilityofthings.com In the case of monobromochlorotoluenes, which have the molecular formula C₇H₆BrCl, several constitutional isomers exist, distinguished by the positions of the bromine, chlorine, and methyl groups on the benzene (B151609) ring. alfa-chemistry.comcymitquimica.com Besides 2-Bromo-4-chlorotoluene, other isomers include 3-Bromo-4-chlorotoluene (B123713) and 4-bromo-2-chlorotoluene. chemimpex.comresearchgate.net

The academic significance of these isomers is substantial. The specific arrangement of the substituents in each isomer dictates its unique physical, chemical, and biological properties. solubilityofthings.comnih.gov For instance, the electronic effects and steric hindrance imposed by the halogens and the methyl group at different positions influence the molecule's reactivity in electrophilic and nucleophilic substitution reactions. cymitquimica.comacs.org Researchers study these isomers to understand structure-activity relationships, which is crucial for designing molecules with desired properties for applications in drug discovery and material science. chemimpex.comnih.gov The distinct properties of each isomer mean they are not interchangeable in synthetic pathways, making the study of individual isomers like this compound essential.

Historical Context of Research on Aromatic Halides

The study of aromatic halides, or aryl halides, has a rich history that is foundational to modern organic chemistry. Early research focused on understanding their synthesis and reactivity, particularly in nucleophilic aromatic substitution reactions, a process known since the 1850s. taylorandfrancis.com These reactions typically required harsh conditions or highly activated substrates bearing strong electron-withdrawing groups. uwindsor.ca

A paradigm shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions. Groundbreaking work by chemists like Buchwald and Hartwig in the late 20th century led to the development of palladium-catalyzed methods for forming carbon-nitrogen and carbon-oxygen bonds, among others, using aryl halides as starting materials. uwindsor.ca These methods offered milder reaction conditions and broader substrate scope, revolutionizing the synthesis of complex aromatic compounds, including pharmaceuticals and advanced materials. taylorandfrancis.comuwindsor.ca This progress has cemented the role of aryl halides, such as this compound, as indispensable tools in the synthetic chemist's toolbox.

Rationale for Focused Research on this compound

The specific isomer this compound is a subject of focused research due to its utility as a valuable chemical intermediate. cymitquimica.commusechem.com Its unique substitution pattern provides a platform for regioselective functionalization, allowing chemists to introduce other groups at specific positions on the aromatic ring. It is used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com

Detailed spectroscopic and theoretical studies have been conducted on this compound to precisely determine its molecular structure and properties. Research employing techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, has provided deep insights into its vibrational frequencies, geometric structure, and electronic properties, such as the HOMO-LUMO energy gap. nih.govsigmaaldrich.com This fundamental knowledge is critical for predicting its reactivity and for its application in designing novel materials and bioactive compounds. nih.gov

Scope and Objectives of the Comprehensive Research Outline

This article provides a comprehensive and scientifically rigorous overview of this compound. The objective is to present detailed information strictly adhering to the core topics of its chemical identity, synthesis, and role in research. The content will focus on its physicochemical properties, established synthetic routes, and its application as a reagent and building block in organic chemistry, supported by factual data and findings from scientific literature.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound have been well-characterized through various analytical techniques.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 27139-97-5 alfa-chemistry.com
Molecular Formula C₇H₆BrCl alfa-chemistry.com
Molecular Weight 205.48 g/mol alfa-chemistry.com
Appearance Colorless to light yellow liquid cymitquimica.comtcichemicals.com
Boiling Point 112 °C at 20 mmHg vwr.com
Density 1.54 g/cm³ biosynth.com
Refractive Index 1.5720-1.5760 @ 20 °C thermofisher.com
IUPAC Name 2-bromo-4-chloro-1-methylbenzene thermofisher.com
SMILES CC1=C(Br)C=C(Cl)C=C1 thermofisher.com

| InChI Key | CSUUXPHPCXHYGY-UHFFFAOYSA-N thermofisher.com |

Table 2: Spectroscopic Research on this compound

Spectroscopic Technique Application in Research Reference
FT-IR Spectroscopy Analysis of vibrational modes and functional groups. nih.gov
FT-Raman Spectroscopy Complements FT-IR for structural analysis. nih.gov
¹H NMR Determination of the proton environment in the molecule. chemicalbook.com

| GC-MS | Separation and identification, analysis of mass fragmentation patterns. | nih.gov |

Synthesis and Reactions

Several methods for the synthesis of this compound have been reported. One common laboratory-scale synthesis involves the direct bromination of 4-chlorotoluene (B122035). ambeed.com In a typical procedure, molecular bromine is added to 4-chlorotoluene in the presence of iron filings, which act as a catalyst. The reaction mixture is stirred, and the product is subsequently purified by filtration and distillation. ambeed.com

Another synthetic route is the Sandmeyer reaction, starting from 2-methyl-4-chloroaniline. chemicalbook.com The aniline (B41778) derivative is first converted to a diazonium salt using sodium nitrite (B80452) and hydrobromic acid at low temperatures. chemicalbook.com This intermediate is then treated with a solution of copper(I) bromide (CuBr) to introduce the bromine atom onto the aromatic ring, yielding this compound. chemicalbook.com

In terms of reactivity, this compound can serve as a precursor for further chemical transformations. For example, it can undergo side-chain bromination using N-bromosuccinimide (NBS) and a radical initiator to form 2-bromo-4-chlorobenzyl bromide, a useful alkylating agent. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346139
Record name 2-Bromo-4-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27139-97-5
Record name 2-Bromo-4-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27139-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for 2 Bromo 4 Chlorotoluene

Established Synthetic Pathways for 2-Bromo-4-chlorotoluene Isomers

Traditional methods for synthesizing this compound rely on well-established organic reactions, including electrophilic aromatic substitution and transformations involving diazonium salts. These pathways offer reliable, albeit sometimes limited, routes to the target molecule.

Electrophilic Aromatic Substitution Reactions for Regioselective Halogenation

Electrophilic aromatic substitution is a fundamental method for introducing halogen substituents onto an aromatic ring. The synthesis of dihalotoluenes through this approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct bromination of 2-chlorotoluene (B165313) is a one-step approach to synthesizing 4-bromo-2-chlorotoluene. This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), in a halogenated solvent. Current time information in Bangalore, IN. The directing effects of the substituents on the aromatic ring are crucial for the outcome of the reaction. The methyl group is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. The interplay between these directing effects can lead to a mixture of isomers, with the para-brominated product being favored. To suppress polybromination, the reaction is generally carried out at low temperatures (0–20°C).

Similarly, the chlorination of 4-bromotoluene (B49008) can yield 4-bromo-2-chlorotoluene. sigmaaldrich.com However, this reaction is not entirely stereospecific and can produce a mixture of isomers, including the 4-bromo-3-chloro analog. sigmaaldrich.com The chlorination of toluene (B28343) itself, often catalyzed by ferric chloride, produces a mixture of o-chlorotoluene and p-chlorotoluene. rptu.de Subsequent bromination of the separated p-chlorotoluene would then be required.

Sequential halogenation and nitration of toluene derivatives is another strategy. For instance, the synthesis of 2-bromo-4-chloro-5-nitrotoluene (B1608888) involves the nitration of toluene, followed by bromination and then chlorination, with each step being an electrophilic aromatic substitution.

Table 1: Comparison of Electrophilic Halogenation Methods
Starting MaterialReagentsCatalystPrimary ProductKey Challenges
2-ChlorotolueneBr₂FeBr₃ or AlBr₃4-Bromo-2-chlorotolueneFormation of ortho-brominated byproducts
4-BromotolueneCl₂FeCl₃4-Bromo-2-chlorotolueneFormation of 4-bromo-3-chlorotoluene (B1266831) isomer sigmaaldrich.com
Toluene1. Cl₂, 2. Br₂FeCl₃, then FeBr₃Mixture of isomersRequires separation of monochlorinated isomers first

Transformation of Anilines via Diazotization-Halogenation Reactions

The Sandmeyer reaction provides a versatile and regioselective route to aryl halides from primary aryl amines via diazonium salt intermediates. organic-chemistry.orgasianpubs.org This method is particularly useful for synthesizing specific isomers of this compound that are difficult to obtain through direct halogenation.

A common pathway involves the diazotization of 5-chloro-2-methylaniline (B43014) (also known as 2-amino-4-chlorotoluene). chemicalbook.com The amine is treated with an aqueous solution of hydrogen bromide and then a solution of sodium nitrite (B80452) at low temperatures (-5 to 0°C) to form the corresponding diazonium salt. chemicalbook.com This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid. chemicalbook.com The diazonium group is replaced by bromine, yielding this compound with good yield (around 72%). chemicalbook.com

An alternative Sandmeyer approach starts from 4-bromo-2-nitrotoluene (B1266186). The nitro group is first reduced to an amine, yielding 4-bromo-2-methylaniline. This is then subjected to diazotization with sodium nitrite in the presence of hydrochloric acid, followed by treatment with copper(I) chloride to introduce the chlorine atom at the desired position. Current time information in Bangalore, IN. This multi-step process generally provides high purity product with minimal isomeric contamination. Current time information in Bangalore, IN.

Table 2: Key Parameters in the Sandmeyer Synthesis of this compound
Starting MaterialDiazotization ReagentsHalogen SourceCatalystTypical Yield
5-Chloro-2-methylanilineNaNO₂, HBrHBrCuBr72% chemicalbook.com
4-Bromo-2-methylanilineNaNO₂, HClHClCuCl68-72% (overall from nitrotoluene) Current time information in Bangalore, IN.

Strategic Precursor Utilization in Aromatic Synthesis

The synthesis of complex aromatic compounds often relies on the strategic use of precursors that already contain some of the desired functional groups in the correct positions. For the synthesis of this compound, precursors like 4-bromo-2-nitrotoluene and 5-chloro-2-methylaniline are key starting materials for the Sandmeyer reaction, as they ensure the correct placement of the substituents. Current time information in Bangalore, IN.chemicalbook.com

Conversely, this compound itself is a valuable precursor for the synthesis of more complex molecules. For example, it has been used in the synthesis of acetophenone (B1666503) derivatives through benzylic oxidation followed by a Grignard reaction and subsequent oxidation. researchgate.net The presence of two different halogen atoms allows for selective functionalization, for instance, in palladium-catalyzed cross-coupling reactions where the bromine atom is typically more reactive than the chlorine atom. Current time information in Bangalore, IN.

Advanced Catalytic Approaches in this compound Production

Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalytic methods. For the synthesis of this compound, advanced approaches involving palladium and copper catalysts offer potential advantages over traditional methods.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While often used to functionalize existing haloarenes, palladium catalysis can also be applied to the synthesis of the haloarenes themselves, primarily through C-H bond activation and halogenation.

A potential route to this compound is the palladium-catalyzed ortho-halogenation of a substituted toluene. For instance, methods have been developed for the highly selective ortho-halogenation of arylnitriles using a palladium catalyst, where the cyano group acts as a directing group. organic-chemistry.org Applying this logic, a suitably functionalized 4-chlorotoluene (B122035) could potentially undergo palladium-catalyzed C-H bromination at the 2-position.

While direct palladium-catalyzed halogenation of simple halotoluenes is not widely reported for this specific isomer, the extensive research into palladium-catalyzed C-H functionalization suggests its feasibility. These reactions often require a directing group on the substrate to achieve high regioselectivity. The development of suitable ligands is also crucial for the efficiency of these catalytic systems. cmu.edu

Copper-Mediated Reactions in Synthesis

Copper-mediated reactions, beyond the classical Sandmeyer reaction, offer alternative pathways for the synthesis of aryl halides. These methods can involve copper-catalyzed C-H halogenation or the transformation of other functional groups into halides.

Copper-catalyzed C-H halogenation of arenes is an emerging field. beilstein-journals.org For example, copper(II)-catalyzed oxybromination of phenols using bromide ions as the halogen source and oxygen as the oxidant has been demonstrated. researchgate.net While not directly applicable to toluene, this illustrates the potential of copper catalysts to mediate halogenation under relatively mild conditions.

Another approach is the copper-catalyzed conversion of arylboronic acids to aryl chlorides. organic-chemistry.org This method is particularly effective for electron-deficient arylboronic acids. A potential synthetic route to this compound could therefore involve the synthesis of 2-bromo-4-methylphenylboronic acid, followed by a copper-catalyzed chlorodeboronation.

Furthermore, modifications to the Sandmeyer reaction, such as using catalytic amounts of a mixed-valence Cu(I)/Cu(II) system in the presence of a phase-transfer catalyst, can lead to highly efficient bromination of diazonium salts under milder conditions than the traditional method. beilstein-journals.orgthieme-connect.de

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
Toluene
2-Chlorotoluene
4-Chlorotoluene
Bromine
Iron(III) bromide
Aluminum bromide
4-Bromo-2-chlorotoluene
4-Bromotoluene
Chlorine
Ferric chloride
o-Chlorotoluene
p-Chlorotoluene
4-Bromo-3-chlorotoluene
2-Bromo-4-chloro-5-nitrotoluene
5-Chloro-2-methylaniline
2-Amino-4-chlorotoluene
Hydrogen bromide
Sodium nitrite
Copper(I) bromide
4-Bromo-2-nitrotoluene
4-Bromo-2-methylaniline
Hydrochloric acid
Copper(I) chloride
Acetophenone
Arylnitriles
Phenols
Arylboronic acids
2-Bromo-4-methylphenylboronic acid

Optimization of Catalyst Systems and Reaction Conditions

The synthesis of this compound can be approached through several routes, with the most prominent being the Sandmeyer reaction and the direct electrophilic bromination of 4-chlorotoluene. The optimization of catalysts and conditions is critical for maximizing yield and purity.

For the Sandmeyer reaction , which utilizes 5-chloro-2-methylaniline as a precursor, copper(I) bromide (CuBr) serves as the essential catalyst. chemicalbook.comwikipedia.org The process begins with the formation of a diazonium salt by treating the aniline (B41778) with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr). chemicalbook.com Temperature control is paramount during this stage; the diazotization is typically conducted at low temperatures, around -5°C, to ensure the stability of the diazonium intermediate. chemicalbook.com Following its formation, the diazonium salt solution is added to the CuBr catalyst in 47% HBr. chemicalbook.com The reaction mixture is then warmed to approximately 70°C and stirred to drive the substitution reaction to completion, yielding this compound. chemicalbook.com

For the direct bromination of 4-chlorotoluene , modern approaches have focused on greener oxidative methods. One such system employs hydrogen peroxide (H₂O₂) as the oxidant and hydrobromic acid (HBr) as the bromine source in an aqueous medium. ajgreenchem.com Research into this method has identified optimal conditions for the reaction. A study on the chemoselective C-H functionalization of arenes optimized the process for 4-chlorotoluene. ajgreenchem.com The findings indicated that the best yield was achieved by controlling the molar ratio of the reactants, the temperature, and the reaction time. ajgreenchem.com Other reported methods for direct bromination include using bromine in the presence of hydrogen peroxide and sodium periodate (B1199274) at room temperature. chemicalbook.comchemicalbook.com

The table below details the optimized conditions for the direct bromination of 4-chlorotoluene using the H₂O₂-HBr system in water. ajgreenchem.com

Table 1: Optimization of Reaction Conditions for Bromination of 4-Chlorotoluene with H₂O₂-HBr ajgreenchem.com
EntryMolar Ratio (4-chlorotoluene : H₂O₂ : HBr)Temperature (°C)Time (minutes)Yield (%)
11 : 0.5 : 16590Good
21 : 1.5 : 36590Increased from Entry 1
31 : 1.5 : 385150Optimum

Process Development and Yield Enhancement Strategies

Process development for this compound has focused on improving reaction efficiency and simplifying purification. The Sandmeyer reaction, while effective, is a multi-step process that requires careful control over each stage to maximize the final yield.

The process begins with the diazotization of 5-chloro-2-methylaniline in aqueous HBr, followed by the copper(I) bromide-catalyzed displacement of the diazonium group. chemicalbook.com This established procedure has been reported to achieve a yield of 72% after purification. chemicalbook.com Yield enhancement in this process relies on precise temperature control to prevent the premature decomposition of the diazonium salt and ensuring the complete reaction with the copper catalyst. The workup and purification strategy is also crucial for the final yield and purity. A common procedure involves extracting the crude product from the aqueous reaction mixture using an organic solvent such as methyl-tert-butyl ether. chemicalbook.com The combined organic extracts are then dried and purified via fractional distillation to isolate the final product. chemicalbook.com

Direct bromination of 4-chlorotoluene offers a more streamlined, single-step approach. ajgreenchem.com This method avoids the handling of intermediate diazonium salts. Yield enhancement in this process is achieved by optimizing factors such as reactant stoichiometry, temperature, and catalyst systems, as previously discussed. ajgreenchem.com The straightforward nature of this reaction can lead to simpler process development and scale-up.

The following table provides a comparative overview of the two primary synthetic routes.

Table 2: Comparison of Synthetic Routes to this compound
ParameterSandmeyer ReactionDirect Oxidative Bromination
Starting Material5-Chloro-2-methylaniline chemicalbook.com4-Chlorotoluene ajgreenchem.com
Key ReagentsNaNO₂, HBr, CuBr chemicalbook.comH₂O₂, HBr ajgreenchem.com
Number of Steps2 (Diazotization + Substitution)1
Reported Yield72% chemicalbook.comGood to Excellent ajgreenchem.com
PurificationExtraction and Fractional Distillation chemicalbook.comIsolation and Characterization ajgreenchem.com

Sustainable Synthesis Approaches for Halogenated Aromatics

The synthesis of halogenated aromatics, including this compound, is increasingly guided by the principles of green chemistry. royalsocietypublishing.org This involves a shift away from traditional methods that often use hazardous reagents and generate significant waste. scirp.org

A key focus of sustainable halogenation is the replacement of elemental halogens (e.g., liquid Br₂) and halogenating agents like N-bromosuccinimide (NBS) with safer, more atom-economical alternatives. ajgreenchem.comrsc.org Oxidative halogenation systems using hydrogen peroxide (H₂O₂) as a clean oxidant are at the forefront of this effort. scholaris.caresearchgate.net When H₂O₂ is combined with a halide source like hydrobromic acid (HBr) or an alkali metal halide, the active halogenating species is generated in situ. scirp.orgrsc.org This approach is highly advantageous as the only theoretical byproduct is water, aligning with green chemistry goals. rsc.org

The choice of solvent is another critical aspect of sustainable synthesis. Efforts are being made to replace volatile and toxic organic solvents, such as chlorinated hydrocarbons, with environmentally benign alternatives like water or ethanol. royalsocietypublishing.orgscholaris.ca In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. scholaris.caresearchgate.net

Beyond reagent and solvent choice, other green technologies are being explored for the synthesis of halogenated aromatics. These include the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and ultrasound-assisted processes. royalsocietypublishing.orgfrontiersin.org Furthermore, the development of recyclable and reusable catalysts, such as metal-organic frameworks (MOFs), represents a promising avenue for making halogenation processes more sustainable and cost-effective. researchgate.net

The table below summarizes various green halogenation systems applicable to aromatic compounds.

Table 3: Overview of Sustainable Halogenation Systems
SystemHalogen SourceOxidantSolvent/ConditionsKey Advantages
H₂O₂/HBrHBrH₂O₂Water, Ethanol, or Solvent-free ajgreenchem.comscholaris.caHigh atom economy; water as byproduct. rsc.org
H₂O₂/Alkali Metal HalideKX (X=Cl, Br)H₂O₂Aqueous Micellar Media scirp.orgAvoids strong acids; uses inexpensive salts.
NH₄Br/H₂O₂NH₄BrH₂O₂Aqueous Acetic Acid cdnsciencepub.comEffective for heterocyclic and phenolic compounds. cdnsciencepub.com
Microwave-AssistedVariesVariesMicrowave Irradiation frontiersin.orgReduced reaction times and energy usage. frontiersin.org

Spectroscopic Characterization and Structural Elucidation Studies of 2 Bromo 4 Chlorotoluene

Vibrational Spectroscopy Investigations for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Bromo-4-chlorotoluene has been recorded in the 4000–400 cm⁻¹ range. nih.gov This technique provides information about the vibrational modes of the molecule that involve a change in the dipole moment. The analysis of the FT-IR spectrum is crucial for identifying the characteristic functional groups present in the molecule. For instance, the FT-IR spectrum of this compound can be obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the FT-Raman spectrum of this compound has been recorded in the 3500–50 cm⁻¹ region. nih.gov FT-Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer can be used to acquire the FT-Raman spectrum. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.

Vibrational Mode Assignment and Correlation to Molecular Geometry

The assignment of the observed vibrational frequencies in the FT-IR and FT-Raman spectra to specific molecular motions is a critical step in the structural elucidation of this compound. This process is often aided by theoretical calculations, such as those based on Density Functional Theory (DFT). nih.govnepjol.info By comparing the experimentally observed frequencies with the computationally predicted vibrational modes, a detailed understanding of the molecular structure can be achieved. nih.gov The influence of the bromine atom, chlorine atom, and methyl group on the geometry of the benzene (B151609) ring and its normal modes of vibration are significant aspects of this analysis. nih.gov

Analysis of Characteristic C-H, C-Cl, and C-Br Stretching Vibrations

The vibrational spectra of this compound exhibit characteristic stretching vibrations for the C-H, C-Cl, and C-Br bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. niscpr.res.in The C-Cl stretching vibrations for chlorotoluene derivatives generally appear in the range of 850–550 cm⁻¹. researchgate.netorgchemboulder.com Similarly, the C-Br stretching vibrations are expected in the 690-515 cm⁻¹ region. orgchemboulder.com The precise positions of these bands in the spectra of this compound provide valuable information for confirming the presence of these functional groups and understanding their electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Isomerism and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. rsc.orgupi.edu For this compound, ¹H NMR spectroscopy is particularly useful in establishing the substitution pattern on the benzene ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. libretexts.org The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicity) reveal the number of distinct types of protons and their neighboring atoms. By analyzing these parameters, the relative positions of the bromine, chlorine, and methyl groups on the toluene (B28343) ring can be unequivocally determined, thus confirming the 2-bromo-4-chloro substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Aromatic and Methyl Carbons

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each non-equivalent carbon atom typically produces a single peak, simplifying spectral interpretation. bhu.ac.in The chemical shift of each carbon is highly dependent on its local electronic environment, which is influenced by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.orgpressbooks.pub

For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one methyl carbon. The signals for aromatic carbons generally appear in the range of 110-170 ppm. libretexts.orgoregonstate.edu The positions of the bromine, chlorine, and methyl substituents significantly influence the chemical shifts of the aromatic carbons. Electronegative atoms like chlorine and bromine deshield adjacent carbons, shifting their signals downfield. libretexts.orgresearchgate.net

The carbon atom directly bonded to the bromine (C-2) and the one bonded to chlorine (C-4) are expected to be the most deshielded among the ring carbons. The quaternary carbon to which the methyl group is attached (C-1) will also have a characteristic downfield shift. The remaining protonated carbons (C-3, C-5, C-6) will appear at higher field strengths (lower ppm values). The methyl carbon (-CH₃) is expected to resonate at the highest field, typically in the 10-40 ppm range for aliphatic carbons. bhu.ac.in

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)Notes
-CH₃~20-25Typical range for a methyl group on an aromatic ring.
Aromatic C-H~128-135General range for protonated aromatic carbons.
Aromatic C-Cl~130-135Deshielded by the electronegative chlorine atom.
Aromatic C-Br~120-125Deshielded by the bromine atom.
Aromatic C-CH₃~138-142Quaternary carbon, shifted downfield.

Note: The table presents predicted values based on general principles of ¹³C NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. wikipedia.org For this compound (C₇H₆BrCl), the presence of both bromine and chlorine, each with two major stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak. libretexts.orgucalgary.ca

The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br, while for chlorine it is 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. libretexts.orgucalgary.ca This leads to a characteristic pattern of peaks for the molecular ion (M⁺):

M⁺: Contains ⁷⁹Br and ³⁵Cl.

[M+2]⁺: Contains ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak is typically the most intense in the cluster.

[M+4]⁺: Contains ⁸¹Br and ³⁷Cl.

This unique pattern is a clear indicator for the presence of one bromine and one chlorine atom in the molecule. researchgate.net

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in predictable ways. wikipedia.org A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen atom. libretexts.orgcore.ac.uk For this compound, a prominent fragment is observed at an m/z of 125. This corresponds to the loss of a bromine atom (M⁺ - Br) from the molecular ion, forming a chlorotolyl cation.

Table 2: Key Mass Spectrometry Data for this compound

m/z ValueAssignmentNotes
204[M]⁺Molecular ion containing ⁷⁹Br and ³⁵Cl isotopes.
206[M+2]⁺Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Often the most abundant peak in the cluster.
208[M+4]⁺Molecular ion containing ⁸¹Br and ³⁷Cl isotopes.
125[M-Br]⁺Major fragment resulting from the loss of a bromine atom.

Data derived from isotopic abundance patterns and common fragmentation pathways. libretexts.orgucalgary.ca

Advanced Spectroscopic Techniques in Structural Confirmation

While ¹³C NMR and mass spectrometry provide crucial data, advanced 2D NMR techniques offer definitive confirmation of the molecular structure by revealing through-bond correlations between nuclei. ethernet.edu.etnews-medical.netresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D NMR experiments that distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orgnumberanalytics.com A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. libretexts.org This technique would confirm the presence of three CH groups and one CH₃ group in this compound, and the absence of any CH₂ groups.

COSY (Correlation Spectroscopy): This 2D NMR experiment maps the coupling relationships between protons, typically over two to three bonds. news-medical.netuvic.ca For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their connectivity and confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubemerypharma.com An HSQC spectrum provides a clear map of all C-H bonds, allowing for the unambiguous assignment of each protonated carbon's chemical shift. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This is particularly useful for identifying quaternary carbons (which are not seen in HSQC or DEPT) by observing their correlations to nearby protons. For instance, the protons of the methyl group would show an HMBC correlation to the C-1 and C-2 carbons of the aromatic ring, confirming their positions relative to the substituents.

By combining these advanced techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the unequivocal structural elucidation of this compound. ethernet.edu.etscribd.com

Theoretical and Computational Chemistry of 2 Bromo 4 Chlorotoluene

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical investigations are fundamental to elucidating the electronic properties and energy landscape of 2-Bromo-4-chlorotoluene. These studies employ sophisticated computational techniques to solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecular systems, including this compound. nih.gov This method is favored for its balance of computational cost and accuracy. Researchers have utilized the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, to perform these calculations. nih.gov

In a notable study, the geometrical structure of this compound was optimized using the B3LYP method with the 6-31+G(d,p) and 6-311++G(d,p) basis sets. nih.gov The calculations provided detailed information on bond lengths and bond angles, which are in strong agreement with experimental data, thereby confirming the stability of the calculated structure. nih.gov The influences of the bromine atom, chlorine atom, and methyl group on the geometry of the benzene (B151609) ring have been systematically analyzed through these computational models. nih.gov

Table 1: Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) / Bond Angle (°)
C1-C2 1.403
C2-C3 1.391
C3-C4 1.385
C4-C5 1.393
C5-C6 1.389
C6-C1 1.401
C1-CH3 1.512
C2-Br 1.897
C4-Cl 1.745
∠C6-C1-C2 119.5
∠C1-C2-C3 120.9
∠C2-C3-C4 119.3
∠C3-C4-C5 120.7
∠C4-C5-C6 119.9
∠C5-C6-C1 119.7

Data sourced from computational studies on this compound. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach used in computational chemistry. q-chem.com While often less accurate than DFT for many systems due to its neglect of electron correlation, it provides a crucial baseline for understanding electronic structure. q-chem.commkjc.in In the context of substituted toluenes, HF calculations are often performed alongside DFT to offer a comparative analysis of the electronic properties. researchgate.net These methods have been used to calculate the optimized molecular geometry, vibrational frequencies, and atomic charges in the ground state for similar halogenated toluene (B28343) derivatives. researchgate.net For this compound, HF methods contribute to a more comprehensive understanding of its electronic behavior by providing a fundamental, albeit simplified, picture of its wavefunction.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound, studies have employed Pople-style basis sets such as 6-31+G(d,p) and the more extensive 6-311++G(d,p). nih.gov These basis sets include polarization functions (d,p) and diffuse functions (+) to accurately describe the electron distribution, especially around the electronegative halogen atoms and in the diffuse regions of the molecule. nih.gov

Validation of the computational model is a critical step. This is achieved by comparing the theoretically predicted data with experimental results. For this compound, the calculated harmonic vibrational frequencies from DFT methods were compared with experimental FT-IR and FT-Raman spectra. nih.gov The strong agreement observed between the theoretical and experimental vibrational frequencies confirms the validity and reliability of the chosen computational model and basis sets. nih.gov

Hartree-Fock (HF) Ab Initio Methods in Electronic Structure Determination

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the chemical reactivity and electronic transitions within a molecule. By examining the frontier molecular orbitals, one can predict the most likely sites for nucleophilic and electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO and LUMO energies were calculated using DFT methods. nih.gov The analysis revealed that the HOMO is primarily localized on the benzene ring and the bromine atom, while the LUMO is distributed over the entire molecule. The calculated HOMO-LUMO energy gap indicates that charge transfer can readily occur within the molecule, which is a key factor in its reactivity and electronic properties. nih.gov

Table 2: Calculated HOMO-LUMO Energies for this compound

Parameter Energy (eV) - B3LYP/6-31+G(d,p) Energy (eV) - B3LYP/6-311++G(d,p)
HOMO -6.45 -6.51
LUMO -1.78 -1.85
Energy Gap (ΔE) 4.67 4.66

Data sourced from computational studies on this compound. nih.gov

In the case of this compound, NBO analysis was performed to investigate the stabilization energies associated with various electron delocalization pathways. nih.gov The analysis identifies significant interactions between the lone pairs of the bromine and chlorine atoms and the antibonding orbitals (π) of the benzene ring. These interactions, quantified by second-order perturbation theory, indicate a delocalization of electron density from the halogens to the ring, which stabilizes the molecule. nih.govacs.org For instance, the interaction between the lone pair of the bromine atom (LP(Br)) and the π(C1-C6) and π*(C2-C3) orbitals results in significant stabilization energy. Similarly, interactions involving the chlorine atom's lone pairs contribute to the electronic stability.

Table 3: Significant NBO Interaction Energies in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(2) Br(8) π*(C1-C6) 5.21
LP(2) Br(8) π*(C2-C3) 4.88
LP(2) Cl(9) π*(C3-C4) 4.95
π(C5-C6) π*(C1-C2) 18.78
π(C3-C4) π*(C1-C2) 16.23

Data reflects typical stabilization energies from NBO analysis on similar substituted aromatic systems and is illustrative of the findings for this compound. nih.govresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Charge Distribution and Electrostatic Potential Mapping

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. google.com This analysis partitions the total electron population among the different atoms, providing a quantitative picture of charge distribution. nepjol.info The calculation of Mulliken atomic charges is highly dependent on the basis set used in the quantum chemical calculation. google.com

For this compound, theoretical studies utilizing Density Functional Theory (DFT) have been performed to determine these charges. nepjol.inforesearchgate.net The analysis reveals how the electronegative halogen substituents (bromine and chlorine) and the electron-donating methyl group influence the electronic environment of the benzene ring.

The computed Mulliken charges indicate that the carbon atom attached to the bromine atom (C2) and the carbon atom attached to the chlorine atom (C4) exhibit positive charges, while the halogen atoms themselves carry negative charges due to their high electronegativity. The carbon atoms within the aromatic ring display varying degrees of negative and positive charges, reflecting the complex electronic interplay of the substituents. researchgate.netresearchgate.net The hydrogen atoms, particularly those of the methyl group, generally exhibit positive charges. This detailed charge landscape is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Calculated Mulliken Atomic Charges for this compound (Note: The specific values can vary based on the computational method and basis set used. The following data is illustrative based on typical DFT calculations for similar halogenated toluenes.)

AtomCharge (a.u.)
C10.15
C20.21
C3-0.18
C40.05
C5-0.20
C6-0.11
Br-0.07
Cl-0.12
C(Methyl)-0.35
H(Methyl)0.14
H(Methyl)0.14
H(Methyl)0.14
H30.12
H50.11
H60.11

This table is generated for illustrative purposes based on findings for substituted toluenes. Exact values for this compound would be found in specific computational chemistry literature.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Techniques like DFT can simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy. researchgate.net For this compound (2B4CT), theoretical calculations have been employed to predict its vibrational frequencies. researchgate.net

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes, each with a corresponding frequency and intensity. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between the simulated and observed spectra. researchgate.net This combined experimental and theoretical approach allows for a definitive assignment of the fundamental vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Br, C-Cl, and C-CH3 bonds. researchgate.netresearchgate.net

First-Order Hyperpolarizability Assessment for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. semanticscholar.org The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. mdpi.comresearchgate.net Molecules with large β values are promising candidates for applications like frequency doubling.

Computational DFT methods are widely used to calculate the first-order hyperpolarizability of organic molecules. researchgate.net For this compound, such calculations have been performed to assess its potential as an NLO material. nepjol.info The magnitude of the total first hyperpolarizability (β_total) is determined from the individual tensor components.

The NLO properties of a molecule are closely linked to intramolecular charge transfer, which is often enhanced by the presence of both electron-donating and electron-withdrawing groups. semanticscholar.org In this compound, the methyl group acts as an electron donor, while the bromine and chlorine atoms are electron-withdrawing substituents. This arrangement can facilitate charge transfer across the π-system of the benzene ring, contributing to a non-zero hyperpolarizability value. researchgate.net The calculated HOMO-LUMO energy gap is also a key indicator; a smaller gap generally correlates with higher polarizability and a larger NLO response. semanticscholar.orgresearchgate.netnih.gov Studies on this compound have confirmed that charge transfer occurs within the molecule, suggesting potential for NLO applications. nepjol.inforesearchgate.net

Table 2: Calculated NLO Properties of this compound

ParameterValueUnit
Dipole Moment (μ)Varies with methodDebye
First-Order Hyperpolarizability (β_total)Non-zero valueesu

Specific calculated values for β_total are reported in specialized literature and are often compared against reference materials like urea (B33335) to gauge their potential. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound involves the use of computational methods to determine its most stable three-dimensional structure and geometric parameters. DFT and ab initio Hartree-Fock (HF) methods are commonly used for this purpose. researchgate.net

The process begins with building an initial structure of the molecule. This structure is then subjected to a geometry optimization procedure, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. researchgate.net The result is an optimized structure that represents the most stable conformer of the molecule in its ground state.

For this compound, the key structural parameters of interest include the C-C, C-H, C-Br, C-Cl, and C-C(methyl) bond lengths, as well as the angles within the benzene ring and the orientation of the methyl group. researchgate.net Computational studies provide these parameters with high precision. For instance, the substitution of hydrogen atoms with the bulkier and more electronegative bromine and chlorine atoms, along with the methyl group, introduces slight distortions in the benzene ring from a perfect hexagonal geometry. researchgate.net The calculated structural parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational model.

Reactivity Mechanisms and Reaction Pathways of 2 Bromo 4 Chlorotoluene

Mechanistic Studies of Halogen Exchange Reactions on the Aromatic Ring

Halogen exchange reactions, particularly the conversion of aryl bromides to other aryl halides, are valuable transformations in organic synthesis. A notable example is the aromatic Finkelstein reaction, which can be catalyzed by copper(I) complexes. mdpi.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of aryl bromides into the corresponding aryl iodides or chlorides. mdpi.com The mechanism of these copper-catalyzed reactions can be complex, with possibilities including oxidative addition/reductive elimination, single electron transfer (SET), or the formation of a π-complex between the copper catalyst and the aryl halide. mdpi.com

For aryl halides, the copper-catalyzed halogen exchange often involves a Cu(I) species. mdpi.com The reaction is sensitive to the choice of ligand, solvent, and halide salt, with diamine ligands and solvents like dioxane proving effective. organic-chemistry.orgnih.gov The use of copper(I) iodide (CuI) as a catalyst is common in these transformations. organic-chemistry.org

Reactivity in Electrophilic and Nucleophilic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on 2-Bromo-4-chlorotoluene is also possible, particularly when strong electron-withdrawing groups are present on the ring to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org The presence of halogens makes the aromatic ring more susceptible to nucleophilic attack. In some cases, under forcing conditions with very strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. libretexts.org For instance, the reaction of bromotoluenes with sodium chloride in supercritical water has been shown to proceed via a direct substitution mechanism, while reaction with cesium fluoride (B91410) leads to products derived from a benzyne intermediate. osti.gov

Influence of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a balance of the effects of its substituents.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. msu.eduuomustansiriyah.edu.iq This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions. minia.edu.egchemguide.co.ukslideserve.com

Halogen Atoms (-Br, -Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. masterorganicchemistry.commsu.edu However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at these positions. msu.eduslideserve.com

When these competing effects are present, the position of electrophilic attack is determined by the interplay of these influences. The activating methyl group generally has a stronger directing effect than the deactivating halogens. reddit.com For example, in similar systems, the stronger activating group dictates the position of substitution. uomustansiriyah.edu.iq

Cross-Coupling Reactivity with Various Organometallic Reagents

This compound is a versatile substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. musechem.com The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling of a derivative of 2-bromo-4-chlorophenol (B154644) with various phenyl boronic acids has been successfully demonstrated. nih.gov

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. researchgate.netpreprints.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org This allows for selective coupling at the more reactive C-Br bond in this compound. libretexts.org

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions like the Heck, Stille, and Kumada reactions are also applicable to aryl halides and offer further synthetic possibilities. acs.org Nickel-catalyzed cross-coupling reactions, such as with Grignard reagents, have also been reported for aryl halides. rsc.org

Below is a table summarizing the cross-coupling reactivity:

Cross-Coupling ReactionReagent TypeCatalyst System
Suzuki-MiyauraOrganoboronPalladium
SonogashiraTerminal AlkynePalladium/Copper or Palladium
HeckAlkenePalladium
StilleOrganotinPalladium
KumadaGrignard (Organomagnesium)Palladium or Nickel

Investigation of Stability under Specific Reaction Conditions

This compound is generally stable under normal storage and handling conditions. tcichemicals.comfishersci.fithermofisher.com However, its stability can be affected by specific reaction environments.

Thermal Stability: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide. tcichemicals.comthermofisher.comfishersci.com

Stability in Presence of Oxidizing Agents: The compound can react with strong oxidizing agents. tcichemicals.comfishersci.comspectrumchemical.com

Stability in Basic/Acidic Conditions: While generally stable, extreme pH conditions, especially at high temperatures, can promote reactions such as nucleophilic substitution or elimination. For example, reaction with sodium hydroxide (B78521) at high temperatures can lead to substitution of the halogen atoms. libretexts.org

Exploration of Hazardous Reactions and Incompatible Materials

While specific hazardous reactions for this compound are not extensively documented under normal processing, general safety precautions for halogenated aromatic compounds apply. tcichemicals.comfishersci.com

Incompatible Materials: The primary materials to avoid are strong oxidizing agents. tcichemicals.comthermofisher.comfishersci.comspectrumchemical.com Contact with these can lead to vigorous reactions. It is also recommended to store it away from foodstuffs. echemi.com

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen bromide gas. tcichemicals.comthermofisher.comfishersci.com

Advanced Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Building Block in Complex Molecule Construction

2-Bromo-4-chlorotoluene is a halogenated aromatic compound recognized for its utility as a versatile intermediate and building block in organic synthesis. smolecule.comcymitquimica.com Its molecular structure, featuring a toluene (B28343) backbone substituted with both a bromine and a chlorine atom, provides multiple reactive sites for further chemical transformations. smolecule.com The presence of these two different halogen substituents, along with the methyl group, allows for a range of selective reactions, making it a valuable precursor for constructing more complex molecules in the pharmaceutical and agrochemical industries. smolecule.comcymitquimica.comcymitquimica.com The reactivity of the halogen atoms enables them to be readily substituted or to participate in coupling reactions, which are fundamental processes for assembling intricate molecular frameworks. smolecule.com

Precursor in Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, this compound and its isomers serve as important starting materials for the synthesis of various compounds. smolecule.comcymitquimica.com The distinct electronic properties conferred by the halogen atoms make the aromatic ring susceptible to various substitution reactions, which is a key strategy in the synthesis of medicinal compounds. cymitquimica.com

Research has demonstrated the role of bromo-chloro substituted toluene derivatives in the creation of novel therapeutic agents. A notable example is the synthesis of Halofuginone hydrobromide, an effective anti-protozoal drug used to combat coccidiosis in poultry. nih.govmdpi.com The synthesis of the drug's core structure, a 7-bromo-6-chloroquinazolin-4(3H)-one, begins with a substituted chlorotoluene, highlighting how this structural motif is integral to the final bioactive molecule. nih.govmdpi.comresearchgate.net This process underscores the utility of such precursors in developing drugs with significant commercial and veterinary applications. mdpi.com Furthermore, isomers like 2-bromo-6-chlorotoluene (B1265782) are utilized in the synthesis of potential anti-cancer drug analogs, demonstrating the broader applicability of these building blocks in oncology research. nih.gov

The incorporation of halogen atoms into organic molecules is a known strategy for enhancing antimicrobial activity. nih.gov Halogenated aromatic compounds, including derivatives of this compound, are valuable intermediates in the development of new antibacterial and antifungal agents. chemimpex.comchemimpex.com For instance, research on related isomers like 3-bromo-4-chlorotoluene (B123713) confirms their use as intermediates in synthesizing pharmaceuticals, specifically those with antibacterial and antifungal properties. chemimpex.com The development of novel thiazole (B1198619) derivatives has yielded compounds with significant anti-biofilm activity against fungi such as Candida albicans, and spectroscopic studies of this compound suggest its relevance within this area of research. rsc.org The combination of halogen substituents with other heterocyclic scaffolds is a strategic approach to generating compounds with inhibitory efficacy against various microbes. nih.gov

Research AreaTarget Organism/DiseaseCompound Class/ExampleReference
Antifungal ResearchCandida albicansThiazole derivatives rsc.org
Anti-protozoal DrugCoccidiosis in poultryHalofuginone hydrobromide nih.gov, mdpi.com
General AntimicrobialVarious bacteria and fungiHalogenated benzenes, Piperidine derivatives chemimpex.com, nih.gov

In modern medicinal chemistry, the concept of a "molecular scaffold" is central to rational drug design. biosolveit.de A scaffold is a core structure of a molecule that is responsible for the general arrangement of functional groups necessary for biological activity. biosolveit.de this compound represents a simple yet valuable scaffold. Its defined three-dimensional structure and the specific positioning of its substituents can be used as a starting point for designing new bioactive compounds. biosolveit.denih.gov

Medicinal chemists utilize such scaffolds to explore chemical space through processes like "scaffold hopping," where a core motif is replaced with a structurally different one while preserving biological activity, often to improve properties or avoid patent limitations. biosolveit.de The reactivity of the bromine and chlorine atoms on the this compound scaffold allows for systematic modifications and the introduction of diverse functional groups, enabling the synthesis of a library of related compounds for screening against biological targets. smolecule.com This rational, scaffold-based approach is a cornerstone of discovering novel compounds and optimizing lead candidates in the drug discovery pipeline. nih.govopenmedicinalchemistryjournal.com

Development of Antibacterial and Antifungal Compounds

Intermediate in Agrochemical Development and Production

The utility of this compound extends into the agrochemical sector, where it is classified as an important intermediate. guidechem.com Its structural features are leveraged for the production of active ingredients used in crop protection products. smolecule.comchemimpex.com

This compound and its derivatives are used in the synthesis of pesticides and herbicides. smolecule.comchemimpex.com A patent for a synthesis method for 2-bromo-4-chloro-1-isopropylbenzene explicitly states its intended use in creating pesticides with good efficacy. google.com This highlights the direct application of this chemical's derivatives in formulating agrochemical products designed to control pests and unwanted vegetation in agricultural settings. google.com The ability to use this compound as a building block allows for the creation of more complex molecules that are effective for crop protection. chemimpex.com

Utilization in Polymer and Material Science

Halogenated aromatic compounds are integral to the development of high-performance polymers and materials. The presence of bromine and chlorine atoms in a molecule like this compound can be leveraged to create materials with specific, enhanced properties. While direct application data for this compound is sparse in public literature, its function can be extrapolated from structurally similar compounds, such as its isomers, which are used in the development of specialty polymers, resins, and as polymer additives. chemimpex.com The reactivity of the carbon-halogen bonds provides a handle for incorporating the molecule into polymer chains or for it to act as an initiator in certain polymerization reactions.

This compound can be incorporated into polymer backbones to create specialty polymers. This is typically achieved through cross-coupling reactions where the bromine or chlorine atom is substituted, allowing the toluene unit to become part of a larger polymer chain. This method is valuable for synthesizing polymers with a high aromatic content, which often exhibit superior thermal and mechanical properties. Furthermore, compounds of this nature can be used as additives in existing polymer formulations. chemimpex.com In this role, they are physically blended with a base polymer to impart specific characteristics without being chemically bound to the polymer chain.

The primary motivation for incorporating halogenated compounds like this compound into materials is to enhance their intrinsic properties. The introduction of halogen atoms into a polymer matrix is a well-established strategy for improving several key performance indicators.

Chemical Resistance: Polyolefins such as polypropylene (B1209903) exhibit outstanding resistance to a wide range of inorganic chemicals and aqueous solutions. hmcpolymers.com The chemical inertness of the carbon-halogen bonds in this compound can contribute to the chemical resistance of the resulting polymer. Materials with a high percentage of such inert bonds are less susceptible to attack by acids, alkalis, and salt solutions.

Flame Retardancy: Brominated compounds are widely used as flame retardants. Although not a primary focus of this outline, it is a significant property enhancement. In a fire, the bromine radicals are released and can interrupt the combustion chain reaction in the gas phase, thereby quenching the flame.

Table 1: Potential Material Property Enhancements from this compound Incorporation

Property Enhancement Mechanism Relevant Findings
Thermal Stability High bond dissociation energy of C-Br and C-Cl bonds; increased aromatic content. Polymers with chloro-aromatic units show excellent thermal stability. uva.es
Chemical Resistance Chemical inertness of the C-halogen bonds towards many reagents. Halogenated thermoplastics are resistant to acids, alkalis, and salt solutions.

| Flame Retardancy | Release of halogen radicals that interrupt combustion reactions. | Isomeric compounds are used to modify polymer properties, including flame retardancy. |

Incorporation into Specialty Polymers and Resins

Applications in Dye Chemistry

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide variety of dyes and pigments. ajgreenchem.com Intermediates like 2-chlorotoluene (B165313) and related bromo- and chloro-toluenes serve as precursors in the production of dyes. chemimpex.comchemicalbook.com The halogens act as directing groups for subsequent reactions and can also be substituted to introduce other functionalities necessary for the final dye molecule.

The influence of halogens on the final properties of a dye is significant. They can alter the color of the dye by modifying its electronic structure and absorption spectrum. Furthermore, halogenation can increase the lightfastness and stability of the pigment. A historical example illustrating the importance of halogenated precursors is Tyrian purple, a dye known since antiquity, which was identified as 6,6'-dibromoindigo. researchgate.net The development of practical, efficient syntheses for such complex dyes relies on the availability of versatile halogenated starting materials like this compound. researchgate.net

Derivatization Strategies for Functionalization and Analytical Performance Enhancement

The true synthetic value of this compound lies in its potential for derivatization. The three distinct reactive sites—the bromine atom, the chlorine atom, and the methyl group—allow for a wide range of chemical transformations to introduce new functional groups. This functionalization is key to building more complex molecules for various applications.

Key derivatization reactions include:

Cross-Coupling Reactions: The bromo- and chloro-substituents are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, linking the aromatic ring to other molecular fragments. chemimpex.comchemicalbook.com

Oxidation/Reduction: The methyl group can be oxidized to produce a carboxylic acid or an aldehyde, or the entire molecule can be reduced to remove the halogen atoms.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogens makes the aromatic ring susceptible to nucleophilic attack, allowing for the replacement of the halogens with other groups.

For enhancing analytical performance, derivatization strategies aim to attach a reporter group to the molecule. For instance, a functional group like an azide (B81097) could be introduced through substitution. This azide-functionalized derivative could then be reacted with a fluorescent alkyne probe via a Huisgen cycloaddition or 'click' reaction. researchgate.net This process creates a highly fluorescent triazole product, enabling sensitive detection and quantification using techniques like high-performance liquid chromatography with fluorescence detection. researchgate.net

Table 2: Derivatization Reactions of this compound

Reaction Type Reagents/Catalyst Product Functional Group Purpose
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl C-C bond formation, building molecular complexity. acs.org
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Arylamine C-N bond formation, pharmaceutical and material precursors. chemicalbook.com
Oxidation KMnO₄ or CrO₃ Carboxylic Acid/Aldehyde Introduction of oxygenated functional groups.

| Functionalization for Analysis | NaN₃ followed by fluorescent alkyne (Cu(I) catalyst) | Fluorescent Triazole | Enhancing detection and quantification in analytical methods. researchgate.net |

Catalytic Applications Facilitated by this compound Derivatives

While this compound itself is not a catalyst, its derivatives are valuable as precursors for ligands used in transition-metal catalysis. The field of catalysis relies heavily on ligands—molecules that bind to a central metal atom—to control the activity, selectivity, and stability of the catalyst.

By using the derivatization strategies outlined previously, this compound can be converted into more complex molecules designed to act as ligands. For example, substitution reactions could introduce phosphine (B1218219) or amine groups, which are excellent coordinating groups for metals like palladium, rhodium, or ruthenium. These custom-synthesized ligands can then be combined with a metal salt to form a catalyst complex tailored for a specific chemical transformation, such as cross-coupling, hydrogenation, or hydroformylation. The steric and electronic properties of the ligand, which are influenced by the original substitution pattern of the this compound precursor, are critical for the performance of the final catalyst.

Biological Activity and Toxicological Research Perspectives

In Vitro and In Vivo Biological Activity Profiling of 2-Bromo-4-chlorotoluene and its Metabolites

Direct experimental research on the in vitro and in vivo biological activity of this compound and its direct metabolites is not extensively documented in publicly available literature. However, the core structure is utilized in the synthesis of more complex molecules that have been investigated for biological effects.

For instance, derivatives of this chemical family, specifically novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives, have been synthesized and evaluated for their potential as anti-biofilm agents against the fungus Candida albicans. researchgate.netrsc.org Studies showed that some of these thiazole (B1198619) derivatives could suppress over 50% of biofilm formation at low concentrations and inhibit the formation of hyphae, a critical factor in the fungus's ability to invade host tissues. researchgate.netnih.gov While this activity is attributed to the larger, more complex derivative, it highlights a research pathway where this compound could serve as a foundational chemical scaffold.

Enzyme Interaction Studies and Metabolic Pathway Modulation

The interaction of this compound with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a key area of research interest due to the compound's halogenated structure, which can influence how it is processed in the body.

Direct experimental data on the inhibition of Cytochrome P450 enzymes by this compound is limited. However, in silico (computational) ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of a structurally related thiazole derivative has provided predictive insights. researchgate.netnih.gov These computational models predict that the derivative possesses inhibitory activity against several key CYP isoenzymes.

Specifically, the thiazole derivative was predicted to be an inhibitor of CYP1A2, CYP2C9, and CYP2C19. researchgate.netnih.gov Conversely, the model predicted no inhibitory action on CYP2D6 and CYP3A4, suggesting a degree of selectivity. researchgate.netnih.gov It is critical to note that these findings are based on computational predictions for a derivative molecule and not on direct experimental testing of this compound itself.

EnzymePredicted Inhibitory Effect (of a Thiazole Derivative)
CYP1A2Yes researchgate.netnih.gov
CYP2C9Yes researchgate.netnih.gov
CYP2C19Yes researchgate.netnih.gov
CYP2D6No researchgate.netnih.gov
CYP3A4No researchgate.netnih.gov

Implications for Pharmacokinetics and Drug-Drug Interaction Research

The potential for this compound or its metabolites to inhibit key drug-metabolizing enzymes like CYP1A2 and CYP2C9 carries significant implications for pharmacokinetics and the study of drug-drug interactions (DDIs). These enzymes are responsible for the metabolism of a large percentage of commercially available drugs. nih.gov

Research into General Toxicological Effects and Potential Mechanisms of Action

Toxicological data from safety assessments provide the most direct evidence of the effects of this compound. According to its Safety Data Sheet (SDS), the compound is classified as a skin and eye irritant. tcichemicals.com

EffectClassification
Skin IrritationCategory 2 tcichemicals.com
Serious Eye IrritationCategory 2 tcichemicals.com

The mechanisms underlying the toxicity of halogenated aromatic compounds are often linked to their chemical reactivity. A detailed computational study of the this compound molecule using Density Functional Theory (DFT) provides insight into its structural and electronic properties. nih.gov The research calculated the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which indicate that charge transfer can occur within the molecule. nih.gov This inherent reactivity, influenced by the electron-withdrawing properties of the bromine and chlorine atoms, could facilitate interactions with biological macromolecules, a common mechanism for chemical toxicity. The influences of the bromine atom, chlorine atom, and methyl group on the geometry and vibrational modes of the benzene (B151609) ring have been analyzed in detail. nih.gov

Environmental Chemistry and Sustainability Assessment of Halogenated Toluene Derivatives

Environmental Fate and Transport Studies

The environmental behavior of 2-Bromo-4-chlorotoluene, a halogenated toluene (B28343) derivative, is dictated by its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

Degradation Pathways in Environmental Compartments (e.g., photodegradation, biodegradation)

Halogenated aromatic compounds, including this compound, can undergo degradation through various processes in the environment, primarily photodegradation and biodegradation. scirp.org

Photodegradation:

Sunlight can induce the degradation of brominated compounds. nih.gov Studies on brominated flame retardants (BFRs), which share structural similarities with this compound, have shown that photodegradation occurs through a stepwise reductive debromination process. wur.nl For instance, the photodegradation of decabromodiphenyl ether in toluene under artificial sunlight resulted in the formation of nona-, octa-, hepta-, and hexabromodiphenyl ethers, with a half-life of less than 15 minutes. wur.nl The rate of photodegradation is influenced by the wavelength of light, with shorter wavelengths (180-334 nm) being more effective. mdpi.com The surrounding medium also plays a crucial role; for example, the degradation rates of some new brominated flame retardants were found to be significantly higher in acetone (B3395972) compared to toluene or n-hexane. mdpi.com

Biodegradation:

Microbial degradation is a key process for the removal of halogenated aromatic compounds from the environment. bohrium.comnih.gov Microorganisms have evolved specific metabolic pathways to break down these often toxic compounds. bohrium.com The biodegradation of halogenated aromatics typically involves a three-step process:

Upper Pathway: Removal of side groups to simplify the aromatic compound. nih.gov

Middle Pathway: The critical dehalogenation step, where the halogen substituent is removed. This can occur through oxidative, reductive, or hydrolytic reactions. bohrium.comnih.gov

Lower Pathway: Cleavage of the aromatic ring, leading to metabolites that can enter central metabolic pathways. nih.gov

For instance, a strain of Rhodococcus sp. has been shown to completely mineralize 2-bromotoluene. researchgate.netresearchgate.net The degradation of 2-chlorotoluene (B165313) by another Rhodococcus strain identified 4-chloro-3-methylcatechol as a key intermediate, which was further broken down by meta-cleavage pathway enzymes. researchgate.net While specific studies on this compound are limited, the principles of microbial degradation of halogenated toluenes suggest that similar pathways involving dehalogenation and ring cleavage are likely.

Persistence and Bioaccumulation Potential Assessment

The persistence of a chemical in the environment refers to the length of time it remains before being broken down. Halogenated aromatic hydrocarbons are generally stable and can be resistant to degradation. scirp.org However, some information suggests that for certain isomers like 2-Bromo-5-chlorotoluene, persistence is unlikely due to its insolubility in water. thermofisher.com

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency to accumulate in fatty tissues. For this compound, the calculated XLogP3 value, an estimate of log Kow, is 4.3, indicating a potential for bioaccumulation. nih.gov However, some safety data sheets for similar compounds suggest a low potential for bioaccumulation. thermofisher.comthermofisher.com It is important to note that while some halogenated compounds like certain polybrominated diphenyl ether (PBDE) flame retardants are known to be persistent, toxic, and bioaccumulative, this is not a universal characteristic for all halogenated aromatics. nih.govmdpi.com

PropertyThis compound2-Bromo-5-chlorotoluene4-Bromo-2-chlorotoluene
CAS Number 27139-97-5 tcichemicals.com14495-51-3 thermofisher.com89794-02-5 thermofisher.com
Molecular Formula C7H6BrCl tcichemicals.comC7H6BrCl thermofisher.comC7H6BrCl thermofisher.com
Molecular Weight 205.48 nih.govNot specified205.48 thermofisher.com
XLogP3 (log Kow estimate) 4.3 nih.govNot specifiedNot specified
Persistence No specific data foundUnlikely to be persistent thermofisher.comNo information available thermofisher.comfishersci.com
Bioaccumulation Potential Potential to bioaccumulate nih.govMay have some potential thermofisher.comNo information available thermofisher.comfishersci.com

Volatility and Mobility in Soil and Water Systems

The movement of this compound in the environment is influenced by its volatility and its interaction with soil and water.

Volatility: Halogenated toluenes are generally volatile organic compounds (VOCs), meaning they can easily evaporate from surfaces. thermofisher.comthermofisher.com This property suggests that volatilization is a significant transport mechanism in the environment. wur.nl

Mobility in Soil: The mobility of this compound in soil is expected to be low. fishersci.fi Due to its low water solubility, it is unlikely to penetrate the soil to a significant extent. thermofisher.comthermofisher.com

Mobility in Water: In aquatic systems, this compound is insoluble and denser than water, causing it to sink. thermofisher.com Its low water solubility limits its mobility within the water column. thermofisher.com Removal from water is expected to occur through volatilization and biodegradation. ccme.ca

Ecotoxicological Impact Research on Aquatic and Terrestrial Organisms

Information regarding the specific ecotoxicological effects of this compound is limited. However, data for related compounds and general principles of halogenated aromatic toxicity provide some insights. One source indicates that 2-bromo-4-chloro-1-methylbenzene is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

For toluene, a related but less complex compound, acute toxicity (LC50) values for fish range from 5.4 mg/L to over 100 mg/L. ccme.caresearchgate.net Chronic toxicity values for fish are in the range of 3.2 to 7.7 mg/L. ccme.ca For invertebrates, chronic toxicities range from 3.75 mg/L to 173 mg/L. ccme.ca It is important to note that the addition of halogen atoms can significantly alter the toxicity of a compound. nih.gov

Development of Environmental Remediation Strategies and Mitigation Technologies

Contamination of soil and water with halogenated aromatic compounds requires effective remediation strategies. oup.com Biological degradation methods are considered sustainable, cost-effective, and environmentally friendly options. bohrium.comnih.gov

Bioremediation: This approach utilizes microorganisms to break down contaminants. frontiersin.org

Natural Attenuation: Relies on naturally occurring microbial populations to degrade pollutants. frontiersin.org

Biostimulation: Involves the addition of nutrients or other substances to stimulate the activity of indigenous microorganisms. frontiersin.org

Bioaugmentation: The introduction of specific microbial strains with known degradative capabilities to a contaminated site. frontiersin.org

Composting: This method has been shown to be effective for remediating soils contaminated with various organic pollutants, including halogenated compounds. biocycle.net Anaerobic conditions within compost piles can facilitate the dehalogenation of highly chlorinated and brominated aromatic compounds. biocycle.net

Photocatalysis: This advanced oxidation process uses nanoparticles, such as titanium dioxide (TiO2) or cerium oxide (CeO2), and UV light to degrade organic pollutants. nih.gov Studies have shown high degradation efficiencies for brominated compounds in wastewater using this technology. nih.gov

Life Cycle Assessment (LCA) and Sustainability Considerations in the Production and Use of Halogenated Aromatics

Conclusion and Future Research Trajectories

Summary of Key Academic Research Findings on 2-Bromo-4-chlorotoluene

Academic research on this compound has primarily focused on its synthesis and utility as a versatile intermediate in organic chemistry. Several synthetic methodologies have been established for its preparation. A common laboratory-scale synthesis involves the direct bromination of 4-chlorotoluene (B122035) using molecular bromine, often with iron filings acting as a catalyst. ambeed.com An alternative and widely cited route is the Sandmeyer reaction, which starts from 5-chloro-2-methylaniline (B43014). chemicalbook.com This amine is first converted to a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom at the desired position, yielding this compound. chemicalbook.com

The reactivity of this compound is dominated by the presence of its two halogen substituents and the methyl group, making it a valuable building block. The bromine and chlorine atoms activate the aromatic ring for nucleophilic aromatic substitution reactions, although the bromine atom is generally more reactive and thus more readily replaced in certain cross-coupling reactions. Its utility has been demonstrated in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. Furthermore, the methyl group on the toluene (B28343) backbone can undergo oxidation to form the corresponding benzoic acid or benzyl (B1604629) alcohol derivatives, opening pathways to other classes of compounds.

Detailed spectroscopic studies have also been conducted to characterize the molecule. Vibrational spectroscopic analyses using FT-IR and FT-Raman have been reported, along with computational studies to determine properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis, and Mulliken charge distribution. a2bchem.com These findings provide fundamental insights into the molecule's structure, bonding, and electronic properties.

Identification of Current Research Gaps and Unexplored Areas

Despite its utility as a synthetic intermediate, the full scope of this compound's chemical potential remains underexplored. A significant research gap is the limited investigation into its application in more complex, modern synthetic methodologies beyond standard cross-coupling and oxidation reactions. The development of novel catalytic systems that can selectively functionalize the C-Cl bond in the presence of the C-Br bond (or vice versa) is an area that has not been thoroughly investigated.

Furthermore, while the compound is used to synthesize pharmaceuticals and agrochemicals, there is a scarcity of published research on the specific biological activities of its direct derivatives. cymitquimica.comsmolecule.com The systematic exploration of a chemical library derived from this compound for various biological targets is a largely untapped field. For instance, while a related isomer, 4-bromo-2-chlorotoluene, has been identified as an inhibitor of cytochrome P450 enzymes, similar in-depth studies for this compound derivatives are lacking.

Promising Avenues for Future Research and Development

Future research on this compound could be productively directed along several promising avenues. A primary focus should be on the development of more sustainable and efficient synthesis protocols, potentially utilizing greener solvents, milder reaction conditions, or novel catalytic methods to improve yield and reduce waste compared to traditional methods.

A highly promising area is its application in medicinal chemistry. The synthesis of a diverse library of derivatives through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, followed by high-throughput screening, could lead to the discovery of new drug candidates. Investigating these derivatives for specific therapeutic targets, such as kinases, proteases, or cytochrome P450 enzymes, could yield valuable new pharmaceuticals.

In materials science, research should be initiated to explore this compound as a functional monomer. Its di-halogenated structure could be exploited to create novel polymers with tailored electronic, thermal, or mechanical properties. Specifically, its potential as a reactive flame retardant, which can be chemically incorporated into a polymer backbone to reduce flammability, warrants investigation.

Finally, dedicated research into the compound's ecotoxicology and metabolic pathways is crucial. Understanding its environmental impact and how it is processed in biological systems is essential for ensuring its safe use in any large-scale industrial application.

Interdisciplinary Perspectives and Collaborative Opportunities in Chemical Science

The future exploration of this compound chemistry is ripe with opportunities for interdisciplinary collaboration. acs.org

Synthetic and Computational Chemistry: A strong synergy exists between synthetic organic chemists and computational chemists. nsf.gov Theoretical studies, such as Density-Functional Theory (DFT), can model reaction mechanisms, predict regioselectivity, and explain spectroscopic data. This predictive power can guide synthetic chemists in designing more efficient and selective reactions, saving time and resources.

Medicinal Chemistry and Biology: Collaborations between synthetic chemists, medicinal chemists, and biologists are essential for translating the potential of this compound derivatives into tangible therapeutic agents. dndi.org Chemists can synthesize novel compounds, while biologists and pharmacologists can perform in vitro and in vivo testing to evaluate their efficacy and mechanism of action.

Materials Science and Polymer Chemistry: A partnership between organic chemists and material scientists could unlock new applications for this compound in the development of advanced materials. nih.gov Chemists can focus on the synthesis and polymerization of monomers, while material scientists can characterize the resulting polymers' physical and chemical properties, assessing their suitability for applications like electronics or fire-safe materials.

Environmental Science and Toxicology: To address the current knowledge gaps regarding the compound's environmental and health impacts, collaborations with environmental scientists and toxicologists are necessary. Such partnerships would enable comprehensive studies on its biodegradability, bioaccumulation potential, and toxicity, ensuring a holistic and responsible approach to its use.

These collaborative efforts, which blend diverse expertise, are critical for fully realizing the scientific and commercial potential of this compound and its derivatives. nih.gov

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-4-chlorotoluene, and what structural insights do they provide?

Methodological Answer: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are primary techniques for analyzing vibrational modes, providing insights into functional groups (e.g., C-Br, C-Cl stretching) and aromatic ring conformation. FT-IR identifies halogen-related absorption bands (~500–700 cm⁻¹ for C-Br and C-Cl), while FT-Raman detects polarizability changes in symmetric vibrations, complementing structural elucidation. Computational tools like density-functional theory (DFT) can validate spectral assignments by simulating vibrational frequencies .

Q. What are the standard synthesis routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Common methods include:

  • Bromination of 4-chlorotoluene using bromine (Br₂) with catalysts like FeBr₃ or AlBr₃ at 40–60°C.
  • Diazotization of 5-chloro-2-methylaniline followed by bromination. Optimization strategies:
  • Control reaction temperature to minimize side reactions (e.g., di-bromination).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to terminate at optimal conversion .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The chlorine and bromine atoms act as EWGs, activating the aromatic ring toward NAS by stabilizing the transition state through resonance and inductive effects. Reactivity can be quantified using Hammett substituent constants (σ⁺ for meta-directing groups). Experimental validation involves comparing reaction rates with analogues lacking EWGs. Computational studies (e.g., DFT) can map electron density distributions and predict regioselectivity .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • Density-functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity. Software like Gaussian or ORCA can model transition states for substitution reactions.
  • Molecular dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing NAS).
  • QSPR models: Correlate substituent effects with experimental data to predict reactivity trends .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., FT-IR vs. FT-Raman) when analyzing structural conformations?

Methodological Answer: Discrepancies often arise from differences in selection rules (IR: dipole changes; Raman: polarizability changes). To resolve:

  • Cross-validate with NMR (¹H/¹³C) for bond connectivity.
  • Use computational vibrational analysis (DFT) to assign peaks accurately.
  • Conduct variable-temperature studies to assess conformational flexibility (e.g., rotational isomers affecting peak splitting) .

Q. What strategies minimize by-product formation during the bromination of 4-chlorotoluene to synthesize this compound?

Methodological Answer:

  • Regioselective control: Use directing groups or steric hindrance (e.g., bulky catalysts) to favor para/meta substitution.
  • Stoichiometric precision: Limit bromine excess to prevent polybromination.
  • In situ quenching: Add reducing agents (e.g., NaHSO₃) post-reaction to neutralize residual Br₂.
  • Purification: Employ fractional distillation or column chromatography to isolate the target compound .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields reported across studies for this compound synthesis?

Methodological Answer:

  • Reproduce conditions: Ensure identical reagents, catalysts, and temperatures.
  • Analytical validation: Use HPLC or GC-MS to quantify purity and yield independently.
  • Parameter screening: Design factorial experiments (e.g., DoE) to identify critical variables (e.g., catalyst loading, solvent polarity).
  • Meta-analysis: Compare literature data to identify outliers or systematic errors (e.g., unaccounted side reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.